Cas no 129098-61-9 (Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-)
Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- Chemical and Physical Properties
Names and Identifiers
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- Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-
- (S)-2-((Naphthalen-2-yloxy)methyl)oxirane
- Z1993604706
- SCHEMBL2527684
- Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-
- BKYSFVJCBRHGMA-CYBMUJFWSA-N
- (2s)-2-[(naphthalen-2-yloxy)methyl]oxirane
- 129098-61-9
- EN300-5271831
- (2S)-2-[(2-naphthyloxy)methyl]oxirane
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- Inchi: 1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2/t13-/m1/s1
- InChI Key: BKYSFVJCBRHGMA-CYBMUJFWSA-N
- SMILES: O1C[C@H]1COC1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 200.08376
- Monoisotopic Mass: 200.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- PSA: 21.76
Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5271831-0.05g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 0.05g |
$168.0 | 2023-07-10 | |
| Enamine | EN300-5271831-0.1g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 0.1g |
$252.0 | 2023-07-10 | |
| Enamine | EN300-5271831-0.25g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 0.25g |
$361.0 | 2023-07-10 | |
| Enamine | EN300-5271831-0.5g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 0.5g |
$569.0 | 2023-07-10 | |
| Enamine | EN300-5271831-1.0g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 1.0g |
$728.0 | 2023-07-10 | |
| Enamine | EN300-5271831-2.5g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 2.5g |
$1428.0 | 2023-07-10 | |
| Enamine | EN300-5271831-5.0g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 5.0g |
$2110.0 | 2023-07-10 | |
| Enamine | EN300-5271831-10.0g |
(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane |
129098-61-9 | 95% | 10.0g |
$3131.0 | 2023-07-10 | |
| Aaron | AR000ZJW-50mg |
Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)- |
129098-61-9 | 95% | 50mg |
$256.00 | 2025-02-13 | |
| Aaron | AR000ZJW-100mg |
Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)- |
129098-61-9 | 95% | 100mg |
$372.00 | 2025-02-13 |
Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-
Recent Advances in the Study of Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- (CAS: 129098-61-9) in Chemical Biology and Pharmaceutical Research
The compound Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- (CAS: 129098-61-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its naphthalene moiety and stereospecific configuration, has been the subject of several cutting-edge studies aimed at elucidating its biological activity, synthetic pathways, and pharmacological potential. The following sections provide a comprehensive overview of the latest findings related to this compound, highlighting its role in drug discovery and development.
Recent studies have focused on the synthesis and optimization of Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-, with particular emphasis on its enantioselective production. Researchers have developed novel catalytic methods to achieve high yields and purity, leveraging asymmetric epoxidation techniques. These advancements are critical for scaling up production and ensuring reproducibility in preclinical and clinical studies. The compound's stability under various physiological conditions has also been investigated, revealing promising results for its potential use in drug formulations.
In terms of biological activity, Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- has demonstrated notable interactions with key cellular targets, including enzymes involved in inflammatory pathways and cancer progression. Preliminary in vitro studies have shown that the compound exhibits inhibitory effects on specific kinases and proteases, suggesting its utility as a lead compound for developing novel therapeutics. Furthermore, molecular docking simulations have provided insights into the binding mechanisms of this epoxide derivative, paving the way for structure-activity relationship (SAR) studies.
Pharmacological evaluations of Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- have revealed its potential in addressing unmet medical needs, particularly in oncology and autoimmune diseases. Animal models have shown that the compound can modulate immune responses and reduce tumor growth, with minimal off-target effects. These findings underscore the compound's therapeutic promise and justify further investigation into its pharmacokinetics and toxicology profiles.
In conclusion, the latest research on Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- (CAS: 129098-61-9) highlights its significance as a versatile and potent candidate for drug development. The compound's synthetic accessibility, biological activity, and pharmacological properties make it a valuable subject for ongoing and future studies. As researchers continue to explore its full potential, this epoxide derivative may soon emerge as a cornerstone in the development of next-generation therapeutics.
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